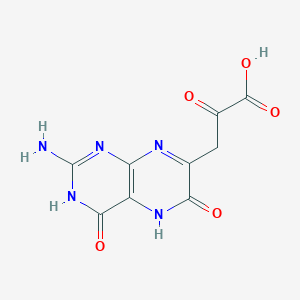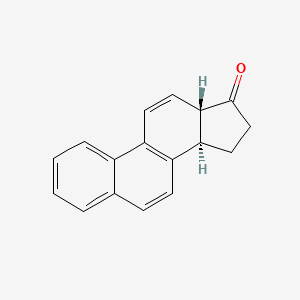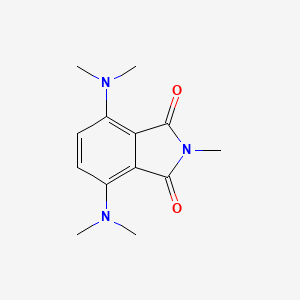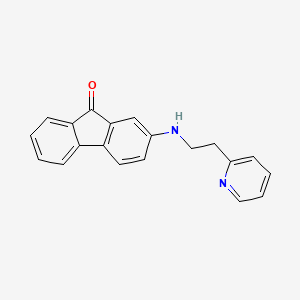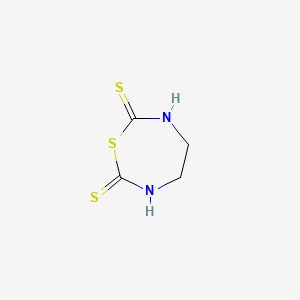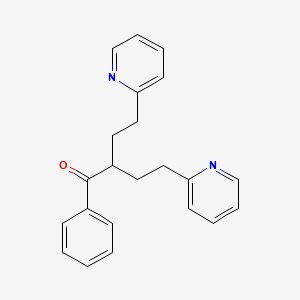
1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one is a synthetic compound known for its significant biological activity. It is primarily used as a JAK2 inhibitor, which plays a crucial role in various cellular processes, including cell growth and differentiation . This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one involves several steps. One common synthetic route includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the pyridinyl groups can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly those involving JAK2 signaling pathways.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The primary mechanism of action of 1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one involves the inhibition of JAK2 autophosphorylation . This inhibition blocks the JAK2 signaling pathway, which is crucial for the proliferation and survival of certain cell types. The compound specifically targets the JAK2-V167F mutant, reducing the cytokine-stimulated growth of JAK2-V617F-positive and JAK2-F537I-positive primary hematopoietic progenitor cells .
Comparaison Avec Des Composés Similaires
1-Phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one can be compared with other JAK2 inhibitors and pyridinylbutanone compounds. Similar compounds include:
2-Methyl-1-phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one: Another JAK2 inhibitor with similar structural features.
4-Hydroxy-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one: A compound with a similar pyridinyl structure but different functional groups.
The uniqueness of this compound lies in its specific inhibition of JAK2 autophosphorylation and its potential therapeutic applications in treating myeloproliferative disorders.
Propriétés
Numéro CAS |
6303-62-4 |
|---|---|
Formule moléculaire |
C22H22N2O |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1-phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one |
InChI |
InChI=1S/C22H22N2O/c25-22(18-8-2-1-3-9-18)19(12-14-20-10-4-6-16-23-20)13-15-21-11-5-7-17-24-21/h1-11,16-17,19H,12-15H2 |
Clé InChI |
JQEBYWZQXJDXTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
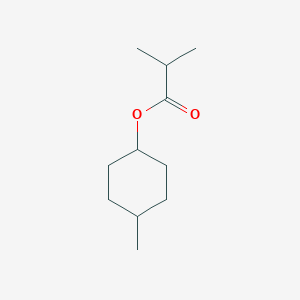

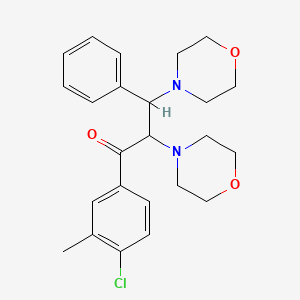
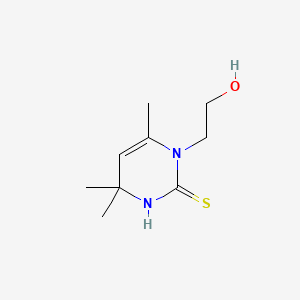

![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
